molecular formula C9H8N2O2 B1296457 3-methylquinazoline-2,4(1H,3H)-dione CAS No. 607-19-2

3-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B1296457
CAS RN: 607-19-2
M. Wt: 176.17 g/mol
InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
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Description

3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound with potential in various fields of research and industry. It is a derivative of quinazoline, a well-known heterocyclic compound that has drawn immense attention due to its significant biological activities . Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .


Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .


Molecular Structure Analysis

Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The molecular formula of 3-methylquinazoline-2,4(1H,3H)-dione is C9H8N2O2.


Chemical Reactions Analysis

Quinazoline derivatives have shown significant biological activities. For instance, synthesized compounds 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione were found to have highly alpha-amylase and alpha-glucosidase inhibitory activity in molecular docking studies .


Physical And Chemical Properties Analysis

3-methylquinazoline-2,4(1H,3H)-dione has a molecular weight of 176.17 g/mol. More detailed physical and chemical properties might not be readily available as this compound is used primarily for research and development .

Scientific Research Applications

Chemical Synthesis and Modification

3-methylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively explored in chemical synthesis. For example, copper(I)-catalyzed [3+2] cycloaddition reactions with terminal alkynes have been utilized to form 1,4-disubstituted 1,2,3-triazoles, demonstrating the compound's versatility in organic synthesis (Kafka et al., 2011). Similarly, oxidation reactions involving 3-methylquinazoline-2,4(1H,3H)-dione have been conducted to synthesize various derivatives, highlighting its adaptability in different chemical contexts (Lezina et al., 2012).

Pharmaceutical Development

The molecule and its derivatives have potential applications in pharmaceuticals. For instance, triazolyl- and triazinyl-quinazolinediones have been designed and synthesized for their potential use as antitumor agents, illustrating the compound's relevance in drug development (Al-Romaizan et al., 2019).

Spectroscopic and Structural Analysis

3-methylquinazoline-2,4(1H,3H)-dione has been subject to extensive spectroscopic analysis. Studies have used methods like nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the structural and electronic properties of its derivatives, providing insights critical for both chemical and pharmaceutical research (Sebastian et al., 2015).

Catalysis and Green Chemistry

The compound has also found applications in catalysis and green chemistry. For example, cesium carbonate-catalyzed synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates its role in environmentally friendly chemical processes (Patil et al., 2008).

Future Directions

Quinazoline derivatives have shown potential in various therapeutic applications, and new quinazoline-based compounds are being designed and synthesized as potential drugs . Moreover, the conversion of CO2 into quinazoline-2,4(1H,3H)-diones is being explored, which could open a door to develop novel catalysts for the conversion of other acid gases such as SO2 and H2S .

properties

IUPAC Name

3-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGZKCYBINPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322447
Record name 3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylquinazoline-2,4(1H,3H)-dione

CAS RN

607-19-2
Record name 607-19-2
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Record name 3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Synthesis routes and methods I

Procedure details

A 50 ml. flask was charged with 1.0 g. N-methylphthalamide suspended in 11 ml. dimethylformamide. A 2.6 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture stirred at 40°-50° for 2 hours. The reaction mixture was diluted with 15 ml. water, cooled and filtered. The yield amounted to 0.89 g., melting point 230°-232°, representing 88 percent of theory based on the N-methylphthalamide. The structure was confirmed by infrared spectroscopy.
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Synthesis routes and methods II

Procedure details

6 g isatoic anhydride was stirred in 100 ml dry tetrahydrofurane(THF) and methylamine was passed through the mixture for 5 min. The resulting solution was evaporated and the residue was again dissolved in THF (100 ml) and charged with 15 ml 30% phosgene solution in toluene. The mixture was heated to reflux and additional 15 ml phosgene solution was added. After 4 hours reflux the mixture was cooled and evaporated to dryness. The residue was treated with water and the crystals were collected by filtration. The yield was 3.5 g. M.p. 240.4°-240.5° C.
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tetrahydrofurane(THF)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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